molecular formula C7H8N2O B1590910 6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one CAS No. 197094-19-2

6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No. B1590910
M. Wt: 136.15 g/mol
InChI Key: QRDGLFWYBFTZFP-UHFFFAOYSA-N
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Description

“6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one” is a chemical compound that belongs to the class of pyrazolopyridines . It has been studied for its potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including “6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one”, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, cyclisation of pyrazol-4-ylaminomethylene-cyanoacetates and -malonates has been used to prepare 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo .


Molecular Structure Analysis

The molecular structure of “6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one” can be analyzed using various techniques. For instance, X-ray diffraction has been used to determine the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one” can be quite complex. For example, cyclisation occurs preferentially at the 5-position of the pyrazole ring . The reaction of 5-aminopyrazoles with compounds having enone structural fragments can lead to the formation of both pyrazolo .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : “6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one” derivatives have been used in the development of new drugs. For instance, GYH2-18, a type II HBV CAM with a “6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one” skeleton, was discovered by Roche INC .
  • Methods of Application : A series of GYH2-18 derivatives were designed, synthesized, and evaluated for their anti-HBV activity .
  • Results or Outcomes : Two compounds, 2f and 3k, exhibited excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles .

Application in Organic Synthesis

  • Field : Organic Synthesis
  • Summary of Application : “6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one” derivatives have been synthesized for various purposes .
  • Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes : The advantages and drawbacks of different synthetic strategies and approaches are considered .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-2-1-5-9-6(7)3-4-8-9/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDGLFWYBFTZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571933
Record name 6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one

CAS RN

197094-19-2
Record name 6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
M Turlington, MJ Noetzel, TM Bridges… - Bioorganic & medicinal …, 2014 - Elsevier
We report the optimization of a series of novel metabotropic glutamate receptor 5 (mGlu 5 ) positive allosteric modulators (PAMs) from a 5,6-bicyclic class of dihydropyrazolo[1,5-a]pyridin…
Number of citations: 11 www.sciencedirect.com
L Li, Y Ning, H Chen, Y Ning, P Sivaguru… - Angewandte Chemie …, 2023 - Wiley Online Library
The skeletal ring expansion of heteroarenes through carbene insertion is gaining popularity in synthetic chemistry. Efficient strategies for heterocyclic ring expansion to access …
Number of citations: 4 onlinelibrary.wiley.com
AL Blobaum, TM Bridges, FW Byers, ME Mattmann… - ASPET
Number of citations: 1

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